(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine
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Overview
Description
®-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the fluoro group: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the ethanamine side chain: This step might involve reductive amination or other suitable amination techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the ethanamine side chain, forming corresponding oxides or imines.
Reduction: Reduction reactions could be used to modify the benzimidazole core or the fluoro group.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce or replace functional groups on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential as a pharmacological agent. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound could exhibit similar activities.
Medicine
In medicine, ®-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine could be investigated for its therapeutic potential. It might act on specific molecular targets, offering new avenues for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine would depend on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity. The fluoro group might enhance the compound’s binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
1-Phenylbenzimidazole: Lacks the fluoro and ethanamine groups.
7-Fluoro-1-phenylbenzimidazole: Similar structure but without the ethanamine side chain.
®-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)propanamine: Similar but with a propanamine side chain instead of ethanamine.
Uniqueness
The presence of the fluoro group and the ethanamine side chain in ®-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine might confer unique properties, such as enhanced biological activity or improved pharmacokinetic profile, compared to its analogs.
Properties
Molecular Formula |
C15H14FN3 |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
(1R)-1-(7-fluoro-1-phenylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C15H14FN3/c1-10(17)15-18-13-9-5-8-12(16)14(13)19(15)11-6-3-2-4-7-11/h2-10H,17H2,1H3/t10-/m1/s1 |
InChI Key |
BQFVGDNNCHAEIK-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=C(N1C3=CC=CC=C3)C(=CC=C2)F)N |
Canonical SMILES |
CC(C1=NC2=C(N1C3=CC=CC=C3)C(=CC=C2)F)N |
Origin of Product |
United States |
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